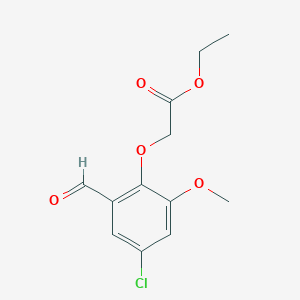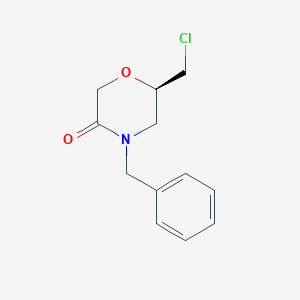
(4R)-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid
説明
(4R)-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid, also known as FPTC, is a thiazolidine derivative that has been extensively studied for its potential therapeutic applications in various diseases. The compound has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a promising candidate for drug development.
科学的研究の応用
Crystal Structure and Computational Studies
Research on thiazolidine-4-carboxylic acids, including (4R)-2-(4-fluorophenyl) derivatives, involves the synthesis and crystal structure analysis to understand their stereoselective synthesis mechanisms. Jagtap et al. (2016) presented a detailed study on the synthesis of 2-aryl-thiazolidine-4-carboxylic acids, emphasizing the impact of substituents on yield, reaction time, and stereoselectivity. This study utilized spectroscopic methods and computational studies to propose mechanisms for reaction stereoselectivity, highlighting the relevance of these compounds in developing stereospecific synthetic routes (Jagtap, Rizvi, Dangat, & Pardeshi, 2016).
Solubility, Stability, and Dissociation Constants
Butvin et al. (2000) investigated the solubility, stability, and dissociation constants of thiazolidine-4-carboxylic acid derivatives in aqueous solutions. Their work provides essential data on how molecular size and substituent types affect these properties, contributing to the understanding of their behavior in biological and chemical systems (Butvin, AL-JA’AFREH, Svetlik, & Havránek, 2000).
Supramolecular Aggregation Behavior
The supramolecular aggregation behavior of thiazolidine-4-carboxylic acid derivatives has been explored by Jagtap et al. (2018), focusing on their potential applications in gas storage, biosensing, and catalysis. This research highlights the influence of hydrogen bonding and solvent molecules on molecular assembly formation, essential for designing materials with specific functionalities (Jagtap, Pardeshi, Nabi, Hussain, Mir, & Rizvi, 2018).
特性
IUPAC Name |
(4R)-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2S/c11-7-3-1-6(2-4-7)9-12-8(5-15-9)10(13)14/h1-4,8-9,12H,5H2,(H,13,14)/t8-,9?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKWJQGAXZSDCF-IENPIDJESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(S1)C2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Butanoic acid, 4-[4-(chlorosulfonyl)-3,5-dimethylphenoxy]-](/img/structure/B3121001.png)





![2-{[4-(Diethylamino)anilino]carbonyl}benzoic acid](/img/structure/B3121034.png)


![5-chloro-2-methyl-7H-isoxazolo[2,3-a]pyrimidin-7-one](/img/structure/B3121058.png)


![[4-(Ethoxycarbonyl)cyclohexylidene]acetic acid](/img/structure/B3121085.png)